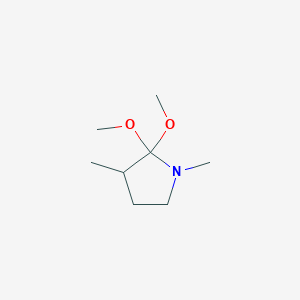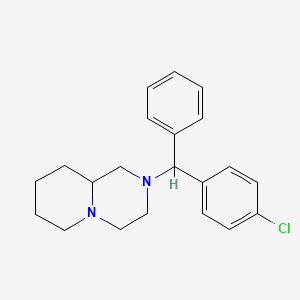![molecular formula C16H23NO B14680758 N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The intricate structure of this compound makes it a subject of study for understanding molecular interactions and developing new materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide typically involves the reaction of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its stability and reactivity make it a candidate for various pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the enhancement of material performance and functionality.
Mecanismo De Acción
The mechanism of action of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparación Con Compuestos Similares
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: A precursor in the synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide.
N-(1-naphthyl)acetamide: Known for its use in various chemical reactions and biological studies.
N,N-dimethylacetamide: Widely used as a solvent and reagent in organic synthesis.
Uniqueness: this compound stands out due to its highly strained pentacyclic structure, which imparts unique chemical and physical properties. This structural complexity makes it a valuable compound for studying molecular interactions and developing new materials with enhanced performance.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3,(H,17,18) |
Clave InChI |
XADNPTMHMQGTJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC3CC4C1CC5CC4C(C3)C2C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
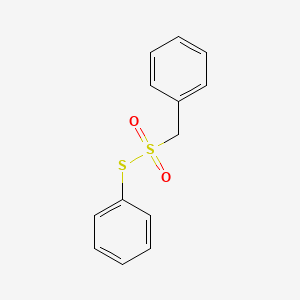
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
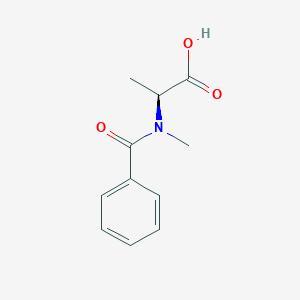
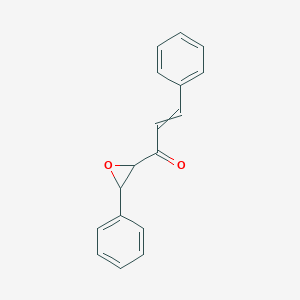
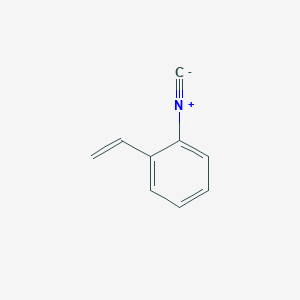
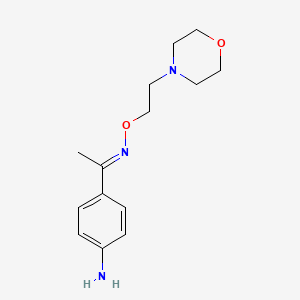
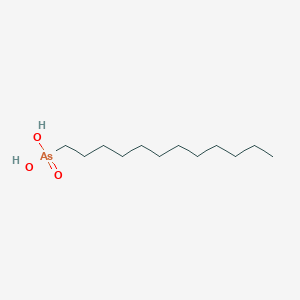
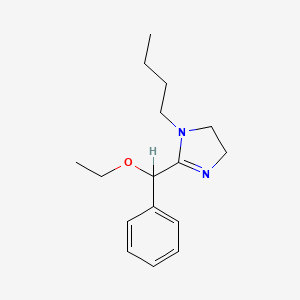
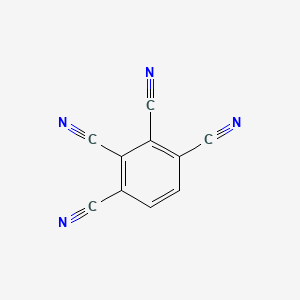
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
